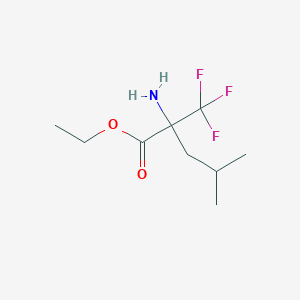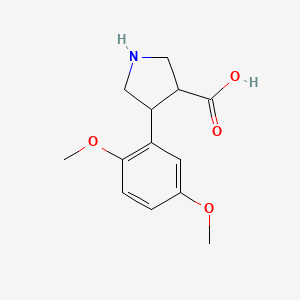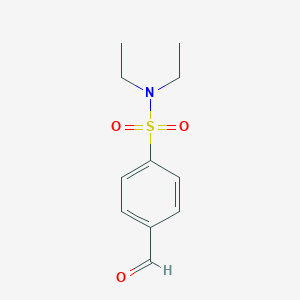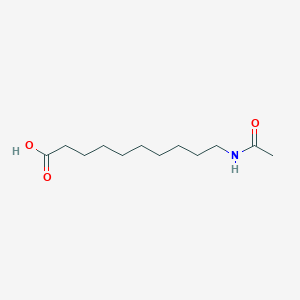
10-Acetamidodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Acetamidodecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of decanoic acid, where an acetamido group is attached to the tenth carbon of the decanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: 10-Acetamidodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst to form the acetamido derivative. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where decanoic acid and acetic anhydride are combined under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 10-Acetamidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decylamine derivatives.
Substitution: Formation of various substituted decanoic acid derivatives.
科学的研究の応用
10-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
作用機序
The mechanism of action of 10-acetamidodecanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Decanoic Acid: The parent compound, lacking the acetamido group.
Lauric Acid: A similar fatty acid with a shorter carbon chain.
10-Hydroxydecanoic Acid: Another derivative of decanoic acid with a hydroxyl group instead of an acetamido group.
Uniqueness: 10-Acetamidodecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
特性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
10-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-2-3-5-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
HJZYOWWKZLHXPW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


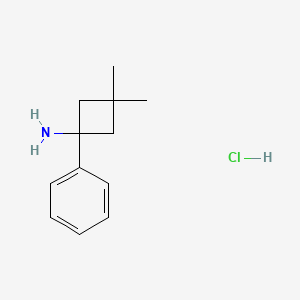
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)

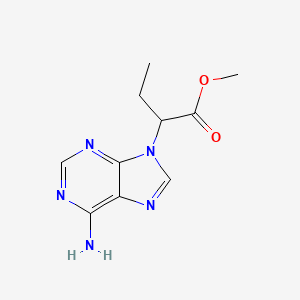
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
